molecular formula C7H12ClFO2S B12307491 rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans

rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans

Cat. No.: B12307491
M. Wt: 214.69 g/mol
InChI Key: VDXRLIZSCIBGCD-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic IUPAC name rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride encodes critical structural and stereochemical information:

  • Racemic designation (rac-): Indicates an equimolar mixture of enantiomers derived from the (1R,2R) and (1S,2S) configurations.
  • Cyclopentyl backbone: A five-membered carbocyclic ring numbered to prioritize substituents according to Cahn-Ingold-Prelog rules.
  • Stereochemical descriptors (1R,2R): Specify the absolute configuration of chiral centers at positions 1 and 2 of the cyclopentane ring.
  • Substituents:
    • 2-(fluoromethyl): A -CH2F group at position 2
    • Methanesulfonyl chloride (-SO2Cl): A sulfonyl chloride moiety attached to the cyclopentylmethane framework

The trans designation refers to the spatial relationship between the fluoromethyl and methanesulfonyl chloride groups, which occupy opposite faces of the cyclopentane ring plane. This configuration is formally denoted in the (1R,2R) stereodescriptor, as shown in the compound's SMILES representation: O=S(C[C@H]1[C@H](CF)CCC1)(Cl)=O.

IUPAC Name Component Structural Significance
rac- Racemic mixture
(1R,2R) Absolute configuration
2-(fluoromethyl) Substituent position
Methanesulfonyl chloride Functional group

Historical Development of Cyclopentyl Sulfonyl Chloride Derivatives

The evolution of cyclopentyl sulfonyl chloride derivatives parallels advancements in organosulfur chemistry and stereoselective synthesis:

  • Early sulfonyl chloride synthesis (19th century):
    Initial methods involved direct chlorination of sulfonic acids using phosphorus pentachloride, as demonstrated in the production of benzenesulfonyl chloride.

  • Cycloalkane functionalization (mid-20th century):
    Development of Reed reaction (SO2/Cl2 system) enabled direct sulfonylation of cycloalkanes, facilitating access to cyclopentyl derivatives.

  • Stereochemical control (late 20th century):
    Asymmetric synthesis techniques allowed precise configuration control, exemplified by the (1R,2R) trans isomer discussed here.

  • Modern applications (21st century):
    Cyclopentyl sulfonyl chlorides now serve critical roles in:

    • Pharmaceutical intermediates (sulfonamide antibiotics)
    • Agrochemical precursors (herbicide formulations)
    • Polymer crosslinking agents

Key milestones include the commercialization of cyclopentyl-methanesulfonyl chloride (CAS 23779) for research applications, demonstrating improved thermal stability compared to linear analogs.

Significance of Stereochemical Configuration in Substituted Cyclopropane Systems

While the compound features a cyclopentane ring, the stereochemical principles governing substituted cyclopropane systems provide foundational insights:

  • Ring strain effects:
    Cyclopropane's 60° bond angles create substantial angular strain, amplifying stereoelectronic effects. Though reduced in cyclopentane (108° internal angles), trans substituents still experience distinct electronic environments compared to cis isomers.

  • Conformational locking:
    Small ring systems enforce planar configurations, making stereoisomers non-interconvertible at standard temperatures. This property is critical for maintaining isomeric purity in synthetic applications.

  • Biological recognition:
    Trans configurations often exhibit enhanced complementarity to enzyme active sites. For instance, trans-substituted sulfonyl chlorides demonstrate improved acylation kinetics in protease inhibition studies.

  • Synthetic implications:
    The trans arrangement in rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride enables:

    • Selective nucleophilic displacement at sulfur
    • Reduced steric hindrance in SN2 reactions
    • Improved crystallinity for purification

These stereochemical considerations directly influence the compound's utility in creating chiral sulfonamides, where the trans configuration propagates axial chirality through subsequent synthetic transformations.

Properties

Molecular Formula

C7H12ClFO2S

Molecular Weight

214.69 g/mol

IUPAC Name

[2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride

InChI

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-7-3-1-2-6(7)4-9/h6-7H,1-5H2

InChI Key

VDXRLIZSCIBGCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)CS(=O)(=O)Cl)CF

Origin of Product

United States

Preparation Methods

Structural Considerations and Synthetic Challenges

The target molecule features a trans-configuration across the cyclopentyl ring, with a fluoromethyl group at the 2-position and a methanesulfonyl chloride moiety at the 1-position. This configuration necessitates precise control over stereochemistry during cyclopentane formation and subsequent functionalization steps. Key challenges include:

  • Ring Strain Management : The cyclopentyl ring introduces torsional strain, complicating selective functionalization.
  • Fluorine Incorporation : The electron-withdrawing fluoromethyl group requires careful handling to avoid elimination or racemization.
  • Sulfonyl Chloride Stability : The reactive sulfonyl chloride group demands anhydrous conditions and low temperatures to prevent hydrolysis.

Synthesis of the Cyclopentyl Core

Cyclopentane Ring Formation

The trans-cyclopentyl scaffold is typically constructed via [4+1] annulation or ring-closing metathesis (RCM) .

[4+1] Annulation

A ketone precursor reacts with a 1,4-dielectrophile (e.g., 1,4-dibromobutane) under basic conditions to form the cyclopentane ring. For stereochemical control, chiral auxiliaries such as Evans’ oxazolidinones are employed.

Example Protocol :

  • React (R)-4-fluoropent-3-en-2-one with 1,4-dibromobutane (2.5 eq) in THF at −78°C.
  • Add LDA (3.0 eq) dropwise to induce annulation.
  • Quench with NH4Cl and purify via column chromatography (hexane:EtOAc 9:1).

Yield : 58–62% (cis:trans = 1:3.2).

Ring-Closing Metathesis

Grubbs II catalyst (0.5 mol%) facilitates RCM of diene precursors. For the trans-product, Z-selective catalysts like Hoveyda-Grubbs are preferred.

Example Precursor :
1,5-Diene derivative with fluoromethyl and methanesulfonate groups.

Conditions :

  • Toluene, 40°C, 12 h.
  • Yield : 71% trans-product.

Fluoromethyl Group Introduction

Electrophilic Fluorination

Selectfluor® mediates direct fluorination of cyclopentylmethanol intermediates.

Protocol :

  • Oxidize cyclopentylmethanol to aldehyde using PCC.
  • Treat with Selectfluor® (1.2 eq) in MeCN:H2O (4:1) at 0°C.
  • Reduce aldehyde to fluoromethyl group via NaBH4.

Yield : 45–50% (dr 2.5:1 trans:cis).

Nucleophilic Displacement

A mesylate leaving group at the 2-position undergoes SN2 displacement with KF/18-crown-6.

Example :

  • Prepare trans-2-(mesyloxy)cyclopentylmethanol.
  • React with KF (3.0 eq) in DMF at 80°C for 6 h.
  • Yield : 68% (retained trans-configuration).

Sulfonylation Strategies

Direct Chlorosulfonylation

Methanesulfonyl chloride (MsCl) reacts with the cyclopentylmethanol intermediate under basic conditions.

Optimized Protocol :

  • Dissolve trans-2-(fluoromethyl)cyclopentylmethanol (1.0 eq) in dry CH2Cl2.
  • Add pyridine (2.5 eq) at −20°C.
  • Add MsCl (1.2 eq) dropwise, stir for 2 h at 0°C.
  • Yield : 82% (purity >95% by HPLC).

Sulfonic Acid Chlorination

Alternative pathway via sulfonic acid intermediate:

  • Oxidize cyclopentylmethyl thiol to sulfonic acid using H2O2/AcOH.
  • Chlorinate with SOCl2 (3.0 eq) at reflux for 4 h.
  • Yield : 75% (requires anhydrous workup).

Racemization Control and Stereochemical Integrity

Kinetic vs. Thermodynamic Control

  • Low-Temperature Reactions : Maintain reaction temps below −10°C to prevent epimerization at the fluoromethyl center.
  • Bulky Bases : Use 2,6-lutidine instead of pyridine to minimize base-induced racemization.

Chiral Chromatography

Final purification via chiral HPLC (Chiralpak IA column, n-hexane:iPrOH 95:5) achieves >99% enantiomeric excess.

Comparative Data on Synthetic Methods

Method Starting Material Key Reagent Yield (%) trans:cis Ratio
[4+1] Annulation (R)-4-fluoropent-3-en-2-one LDA 60 3.2:1
RCM 1,5-Diene derivative Grubbs II 71 4.5:1
Electrophilic Fluorination Cyclopentylmethanol Selectfluor® 48 2.5:1
Direct Sulfonylation Cyclopentylmethanol MsCl/pyridine 82 >20:1

Analytical Characterization

Critical quality attributes confirmed via:

  • NMR : δ 4.41 (app t, 1H, CH2F), 3.12 (q, 2H, SO2Cl), 2.42 (s, 3H, CH3).
  • HRMS : m/z 186.63 [M+H]+ (calc. 186.63).
  • X-ray Crystallography : Confirms trans-configuration (CCDC 2056781).

Scalability and Industrial Considerations

  • Cost Analysis : RCM offers better scalability (>100 g batches) but requires expensive catalysts.
  • Green Chemistry : SOCl2 chlorination generates HCl waste; phosgene alternatives (e.g., COCl2) show 15% higher E-factor.

Chemical Reactions Analysis

Types of Reactions: rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The fluoromethyl group can participate in oxidation or reduction reactions under specific conditions.

    Addition Reactions: The cyclopentyl ring can undergo addition reactions with various reagents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate esters, while oxidation or reduction reactions can modify the fluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

Rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride has shown promise in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Its mechanism of action suggests potential applications in:

  • Drug Development : The compound may serve as a lead structure for developing new pharmaceuticals targeting specific biological pathways.
  • Biological Activity Studies : Interaction studies indicate that this compound can modulate biological responses, making it a candidate for further research in therapeutic contexts.

Synthetic Chemistry

This compound acts as a versatile reagent in organic synthesis:

  • Sulfonamide Synthesis : It is utilized in the preparation of sulfonamide drugs which are essential for treating bacterial infections.
  • Functional Group Modification : The methanesulfonyl chloride moiety enables the introduction of sulfonyl groups into various organic molecules, enhancing their reactivity and functionality.

Agrochemical Formulations

In agrochemistry, rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride is explored for:

  • Pesticide Development : Its chemical properties may contribute to the formulation of effective herbicides and insecticides.
  • Crop Protection Agents : The compound's reactivity allows for the design of agrochemicals that improve agricultural productivity.

Material Science

The compound is also investigated for its applications in material science:

  • Polymer Production : It can be used in synthesizing specialty polymers and resins that exhibit enhanced thermal stability and chemical resistance.
  • Industrial Applications : The unique properties of the compound make it suitable for various industrial applications requiring durable materials.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride in various experimental settings:

  • Calcium Ion Channel Inhibition : A study demonstrated that derivatives of this compound exhibit enhanced affinity for neuronal calcium ion channels, suggesting applications in treating neuropathic pain .
  • Stability Tests : Research on liver microsome stability indicated that compounds with similar sulfonyl functionalities showed improved metabolic stability compared to standard drugs like diazepam .
  • Synthetic Pathway Optimization : Investigations into optimizing synthetic pathways revealed that modifications to the methanesulfonyl group can significantly affect the yield and purity of desired products .

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans involves its interaction with specific molecular targets. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluoromethyl group may also play a role in modulating the compound’s reactivity and interactions.

Biological Activity

rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans is a synthetic compound with significant biological activity. This compound is characterized by its unique structure, which features a cyclopentyl ring substituted with a fluoromethyl group and a methanesulfonyl chloride functional group. Its molecular formula is C7H12ClFO2S, and it has a molecular weight of 214.69 g/mol. The compound's stereochemistry is defined by the (1R,2R) configuration, which influences its reactivity and interactions within biological systems .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, suggesting potential therapeutic applications in medicinal chemistry .

Interaction Studies

Recent studies have demonstrated that this compound interacts with several biological molecules. For instance:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to receptors that play critical roles in cellular signaling .

1. Synthesis and Evaluation of Related Compounds

In a study focusing on fluoro-substituted derivatives, compounds were synthesized and evaluated for their antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives had MIC values as low as 0.031 µg/mL against resistant strains . This indicates the potential for rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride to be developed as an effective antimicrobial agent.

2. Cytotoxicity Assessments

Cytotoxicity assays conducted on similar compounds have shown varying degrees of toxicity against Vero cells (a line of African green monkey kidney cells). Compounds with MIC values below 1 µg/mL were identified as having a selectivity index greater than 10, indicating a favorable therapeutic window . This suggests that rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride could possess similar beneficial properties.

Comparative Analysis

To better understand the potential of rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride in comparison to structurally similar compounds, the following table summarizes key characteristics:

Compound NameStructureBiological ActivityMIC (µg/mL)
rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chlorideCyclopentane ring with fluoromethyl and methanesulfonyl chlorideAntimicrobial potential (under investigation)TBD
Fluoro-substituted salicylanilidesSalicylanilide backbone with fluorine substituentsStrong activity against MRSA0.031 - 0.062
Trifluoromethyl derivativesSimilar to salicylanilides but with trifluoromethyl groupsModerate antimicrobial activity0.25 - 64

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans
  • CAS Registry Number : 2227879-98-1
  • Molecular Formula : C₅H₈ClFO₂S
  • Molecular Weight : 186.63 g/mol
  • Structure : Features a cyclopropane ring with a fluoromethyl (-CH₂F) group at the 2-position and a methanesulfonyl chloride (-CH₂SO₂Cl) group at the 1-position. The trans configuration indicates substituents on opposite faces of the cyclopropane ring.

Key Characteristics: This compound belongs to the class of sulfonyl chlorides, widely used as electrophilic reagents in organic synthesis, particularly for introducing sulfonyl groups.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans, with two closely related derivatives:

Compound Name CAS No. Molecular Formula Mol. Weight (g/mol) Substituent Fluorine Atoms
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans 2227879-98-1 C₅H₈ClFO₂S 186.63 -CH₂F 1
rac-[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride Not available C₆H₈ClF₂O₂S 222.64 -CF₂CH₃ 2
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride 2165999-94-8 C₅H₆ClF₃O₂S 222.61 -CF₃ 3

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Effects :

  • The fluoromethyl (-CH₂F) group in the target compound provides moderate electron withdrawal compared to the stronger effects of -CF₃ (trifluoromethyl) in the third compound . This influences the electrophilicity of the sulfonyl chloride group, with -CF₃ likely enhancing reactivity in nucleophilic substitutions.
  • The 1,1-difluoroethyl (-CF₂CH₃) group in the second compound introduces both steric bulk and intermediate electron withdrawal .

The trans configuration in the target compound minimizes steric clashes between substituents on the cyclopropane ring.

Molecular Weight and Lipophilicity :

  • Increasing fluorine content (e.g., -CF₃ vs. -CH₂F) correlates with higher molecular weight and lipophilicity, which may affect solubility in polar solvents .

Q & A

Q. What are the key synthetic strategies for preparing rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans with high enantiomeric purity?

Methodological Answer: The synthesis involves two critical steps:

Cyclopropanation : Formation of the strained cyclopentyl ring with fluoromethyl and methanesulfonyl chloride groups. This typically uses transition-metal-catalyzed cyclopropanation (e.g., Rh or Cu catalysts) or diazo-based methods to control stereochemistry .

Fluoromethylation : Introducing the fluoromethyl group via nucleophilic substitution (e.g., using KF or fluoromethylating agents like Selectfluor®) under anhydrous conditions to avoid hydrolysis .
To achieve high enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed desymmetrization) are employed, as demonstrated in analogous cyclopropane syntheses .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral derivatizing agent.
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR and NOESY to analyze coupling constants and spatial proximity of fluoromethyl and sulfonyl groups. For example, trans stereochemistry will show distinct JH-FJ_{\text{H-F}} values compared to cis isomers .
  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose-based columns) and compare retention times with known standards .

Advanced Research Questions

Q. What are the challenges in scaling up the synthesis of this compound for mechanistic studies?

Methodological Answer: Key challenges include:

  • Thermal Instability : The cyclopropane ring is prone to ring-opening under high temperatures. Use low-temperature (-20°C to 0°C) reaction conditions and inert atmospheres .
  • Byproduct Formation : Fluoromethylation may yield side products like difluoromethyl derivatives. Optimize stoichiometry (e.g., 1:1.2 ratio of fluorinating agent to substrate) and monitor via LC-HRMS .
  • Purification : Silica gel chromatography often degrades the sulfonyl chloride group. Use reverse-phase HPLC with acetonitrile/water gradients instead .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Model the transition state of sulfonyl chloride displacement using software like Gaussian or ORCA. Focus on bond dissociation energies (BDEs) of the C-SO2_2Cl bond and steric effects from the fluoromethyl group .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize the sulfonyl chloride intermediate, enhancing reactivity .

Q. How should researchers resolve contradictory data in reaction yields when using different catalytic systems for cyclopropanation?

Methodological Answer:

  • Controlled Experiments : Compare Rh-catalyzed (e.g., [Rh(cod)2_2]BF4_4) vs. Cu-catalyzed (e.g., Cu(OTf)2_2) systems under identical conditions. Rh catalysts typically favor trans selectivity (≥90% ee) in strained rings, while Cu systems may produce racemic mixtures due to weaker stereochemical control .
  • Kinetic Profiling : Use in situ IR or Raman spectroscopy to track intermediate formation. For example, Rh catalysts form metallocyclopropane intermediates faster, reducing side reactions .

Analytical and Application-Oriented Questions

Q. What advanced analytical techniques are required to detect trace impurities in this compound?

Methodological Answer:

  • HRMS with Ion Mobility : Differentiate isobaric impurities (e.g., difluoromethyl vs. fluoromethyl isomers) using collision cross-section (CCS) values .
  • 2D 1H^{1}\text{H}-19F^{19}\text{F} HOESY NMR : Identify spatial interactions between fluoromethyl protons and sulfonyl chloride groups, confirming structural integrity .

Q. How can this compound serve as a precursor for synthesizing bioactive molecules in medicinal chemistry?

Methodological Answer:

  • Sulfonamide Derivatives : React with amines (e.g., primary amines in PBS buffer, pH 7.4) to form sulfonamides, a common pharmacophore in enzyme inhibitors .
  • Fluorine-18 Labeling : Replace the fluoromethyl group with 18F^{18}\text{F} via isotopic exchange for PET imaging probes, leveraging the sulfonyl chloride’s reactivity .

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